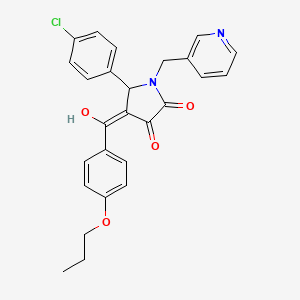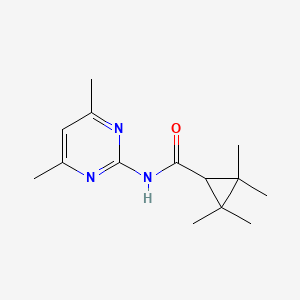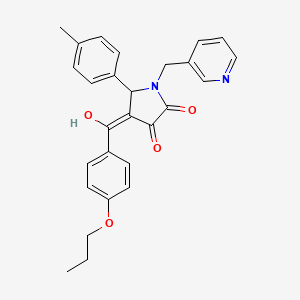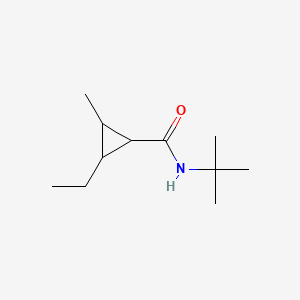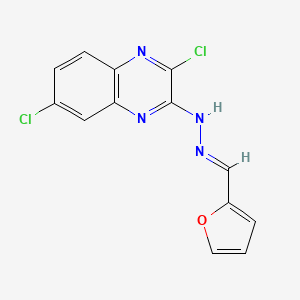
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is a compound derived from the condensation of 3-chloro-2-hydrazine quinoxaline with 2-furaldehyde. This compound belongs to the class of Schiff bases, which are known for their wide range of applications in various fields such as pharmacology, bacteriology, and mycology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves the condensation reaction between 3-chloro-2-hydrazine quinoxaline and 2-furaldehyde. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol . The reaction can be represented as follows:
3-chloro-2-hydrazine quinoxaline+2-furaldehyde→2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinoxaline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学的研究の応用
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: Used in the synthesis of dyes, pigments, and polymers due to its ability to form stable complexes.
作用機序
The mechanism of action of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves its ability to chelate metal ions through the nitrogen and oxygen atoms in its structure. This chelation enhances the biological activity of the compound, allowing it to interact with various molecular targets and pathways. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to metal ions essential for cell function .
類似化合物との比較
Similar Compounds
- 2-Furaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- 2-Furaldehyde (2-quinoxalinyl)hydrazone
- 2-Furaldehyde (3,7-dichloroquinoxalinyl)hydrazone
Uniqueness
2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is unique due to the presence of two chlorine atoms on the quinoxaline ring, which enhances its reactivity and ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its superior biological and chemical properties .
特性
分子式 |
C13H8Cl2N4O |
|---|---|
分子量 |
307.13 g/mol |
IUPAC名 |
3,7-dichloro-N-[(E)-furan-2-ylmethylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-3-4-10-11(6-8)18-13(12(15)17-10)19-16-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b16-7+ |
InChIキー |
UKJDLIDVOIYHOC-FRKPEAEDSA-N |
異性体SMILES |
C1=COC(=C1)/C=N/NC2=NC3=C(C=CC(=C3)Cl)N=C2Cl |
正規SMILES |
C1=COC(=C1)C=NNC2=NC3=C(C=CC(=C3)Cl)N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine](/img/structure/B13374285.png)
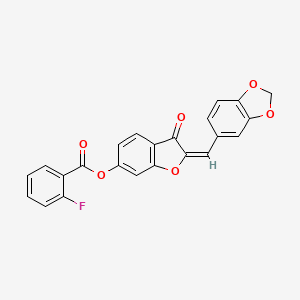
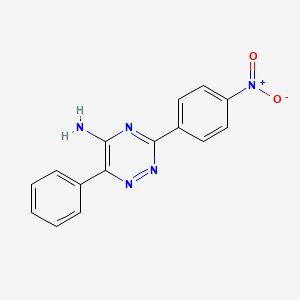
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
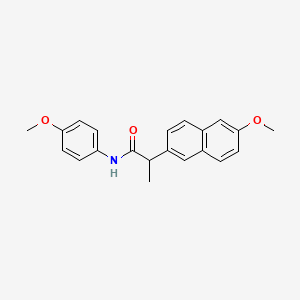
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
